molecular formula C12H12BrF3O B1378371 1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene CAS No. 1365271-60-8

1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene

Cat. No.: B1378371
CAS No.: 1365271-60-8
M. Wt: 309.12 g/mol
InChI Key: OTYFJKCWSNICSX-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a trifluoromethyl group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of this compound typically begins with the bromination of a suitable precursor, such as 2-(cyclopentyloxy)-4-(trifluoromethyl)benzene. This reaction is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

    Cyclopentyloxy Group Introduction: The introduction of the cyclopentyloxy group can be achieved through nucleophilic substitution reactions. For instance, 2-bromo-4-(trifluoromethyl)phenol can be reacted with cyclopentanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can also occur, particularly targeting the trifluoromethyl group to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under conditions such as reflux in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in partially or fully reduced fluorinated compounds.

Scientific Research Applications

1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

  • 1-Bromo-2-(cyclopentyloxy)benzene
  • 1-Bromo-2-(trifluoromethyl)benzene
  • 2-(Cyclopentyloxy)-4-(trifluoromethyl)benzene

Comparison: 1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is unique due to the simultaneous presence of a bromine atom, a cyclopentyloxy group, and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced stability under oxidative conditions, compared to its analogs.

Properties

IUPAC Name

1-bromo-2-cyclopentyloxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O/c13-10-6-5-8(12(14,15)16)7-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYFJKCWSNICSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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